molecular formula C22H26ClN3O2 B2751787 2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2310160-22-4

2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2751787
CAS No.: 2310160-22-4
M. Wt: 399.92
InChI Key: ULZNERDSOMFRJG-UHFFFAOYSA-N
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Description

2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and a tetrahydrocinnolinone moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 2-chlorobenzoyl chloride and an aluminum chloride catalyst. The final step involves the formation of the tetrahydrocinnolinone moiety through a condensation reaction with appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
  • 2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
  • 2-[[1-[2-(2-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one

Uniqueness

The uniqueness of 2-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c23-19-7-3-1-5-17(19)13-21(27)25-11-9-16(10-12-25)15-26-22(28)14-18-6-2-4-8-20(18)24-26/h1,3,5,7,14,16H,2,4,6,8-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZNERDSOMFRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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